
8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride
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Overview
Description
8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzyloxy group at the 8th position and a glycyl group at the 5th position of the quinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.
Addition of the Glycyl Group: The glycyl group can be added through peptide coupling reactions using glycine and coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance its binding affinity to certain enzymes or receptors, while the glycyl group may facilitate its transport across cell membranes. The quinoline core can interact with DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-(benzyloxy)-quinoline: Lacks the glycyl group, which may affect its solubility and biological activity.
5-glycylquinoline: Lacks the benzyloxy group, which may affect its binding affinity and specificity.
8-(benzyloxy)-5-methylquinoline: Contains a methyl group instead of a glycyl group, which may alter its chemical reactivity and biological properties.
Uniqueness
8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride is unique due to the presence of both the benzyloxy and glycyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H17ClN2O3 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
5-(2-aminoacetyl)-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C18H16N2O3.ClH/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12;/h1-9H,10-11,19H2,(H,20,22);1H |
InChI Key |
GASLACACSLWSHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(=O)CN)C=CC(=O)N3.Cl |
Origin of Product |
United States |
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